

Application Notes and Protocols: Enavogliflozin Dose-Response Studies in Cell Cultures

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Compound of Interest

Compound Name: **Enavogliflozin**

Cat. No.: **B607307**

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These application notes provide a comprehensive overview of the in vitro dose-response relationship of **Enavogliflozin**, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. The following protocols and data are intended for researchers, scientists, and drug development professionals engaged in the characterization of SGLT2 inhibitors using cell-based assays.

Introduction

Enavogliflozin is a member of the gliflozin class of drugs, which lower blood glucose levels by inhibiting the SGLT2 protein, primarily located in the proximal tubules of the kidneys. By blocking SGLT2, these drugs prevent the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion. Understanding the dose-response characteristics of **Enavogliflozin** in a controlled cellular environment is crucial for elucidating its mechanism of action and determining its potency and selectivity.

This document outlines a detailed protocol for assessing the dose-dependent inhibitory effect of **Enavogliflozin** on SGLT2-mediated glucose uptake in a human kidney cell line. It also presents a summary of expected quantitative data from such studies.

Data Presentation: Dose-Response of Enavogliflozin on SGLT2 Activity

The inhibitory activity of **Enavogliflozin** on SGLT2-mediated glucose uptake was assessed in a stable cell line overexpressing human SGLT2. The cells were treated with increasing concentrations of **Enavogliflozin**, and the uptake of a fluorescent glucose analog was measured. The resulting data provides key metrics for the potency of the compound.

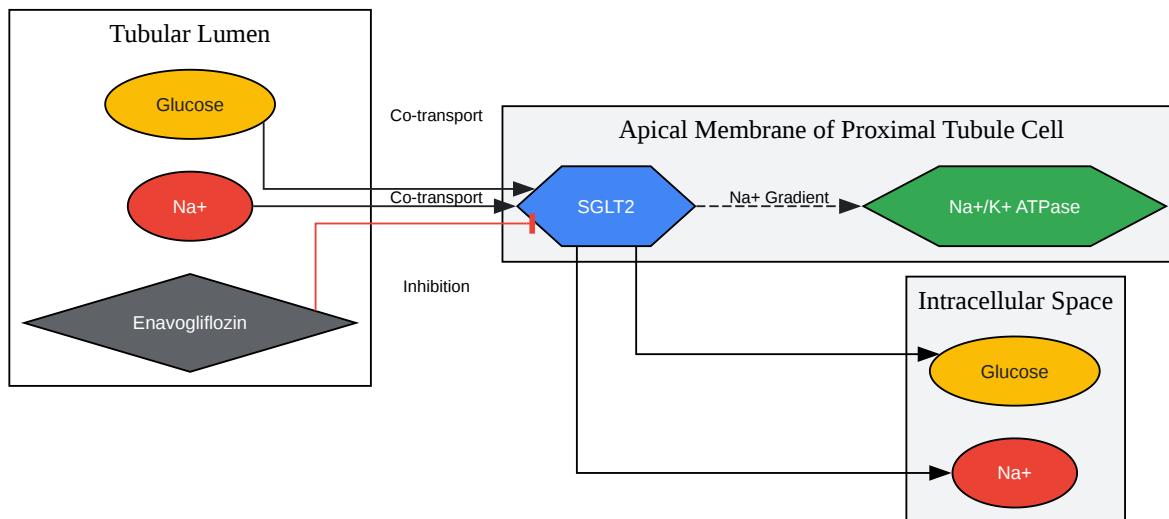
Concentration (nM)	% Inhibition of Glucose Uptake (Mean ± SD)
0.1	8.2 ± 2.1
0.3	25.6 ± 4.5
1.0	51.3 ± 5.8
3.0	78.9 ± 3.9
10.0	92.1 ± 2.7
30.0	98.5 ± 1.5
100.0	99.2 ± 1.1

Summary of Potency:

Parameter	Value
IC50	1.0 nM

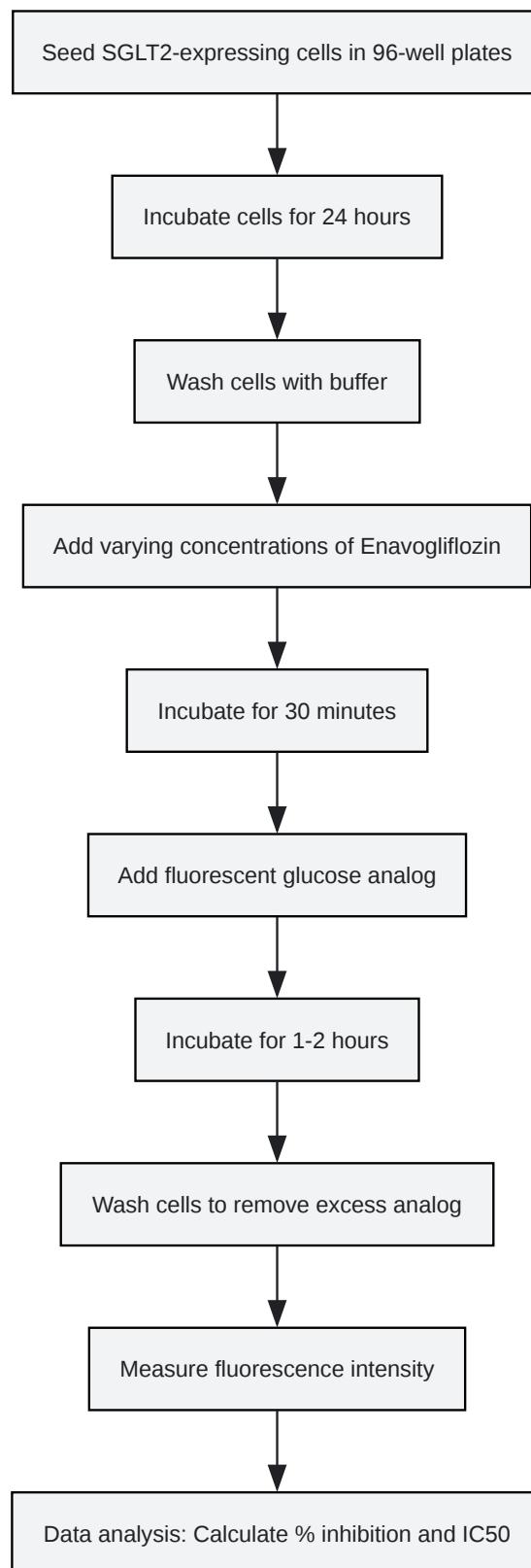
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of SGLT2 inhibition by **Enavogliflozin** and the experimental workflow for the cell-based assay.



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Mechanism of SGLT2 inhibition by **Enavogliiflozin**.

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Workflow for the SGLT2 inhibition cell-based assay.

Experimental Protocols

Protocol 1: SGLT2 Inhibition Assay Using a Fluorescent Glucose Analog

This protocol describes a method to determine the dose-response of **Enavogliflozin** on SGLT2-mediated glucose uptake in a human embryonic kidney cell line (HEK293) stably expressing human SGLT2.

Materials:

- HEK293 cells stably expressing human SGLT2 (HEK293-hSGLT2)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Geneticin (G418)
- Phosphate-Buffered Saline (PBS)
- Krebs-Ringer-HEPES (KRH) buffer
- **Enavogliflozin**
- Fluorescent glucose analog (e.g., 2-NBDG)
- 96-well black, clear-bottom tissue culture plates
- Fluorescence plate reader

Procedure:

- Cell Culture and Seeding:
 - Culture HEK293-hSGLT2 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418.

- Harvest the cells and seed them into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells per well.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
- Compound Treatment:
 - Prepare a serial dilution of **Enavogliflozin** in KRH buffer.
 - Gently wash the cells twice with warm KRH buffer.
 - Add 50 µL of the diluted **Enavogliflozin** to the respective wells. Include wells with buffer only as a negative control and wells with a known SGLT2 inhibitor as a positive control.
 - Incubate the plate at 37°C for 30 minutes.
- Glucose Uptake Assay:
 - Prepare a solution of the fluorescent glucose analog (e.g., 100 µM 2-NBDG) in KRH buffer.
 - Add 50 µL of the fluorescent glucose analog solution to each well.
 - Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measurement:
 - Aspirate the solution from each well and wash the cells three times with cold PBS to remove any unincorporated fluorescent analog.
 - Add 100 µL of PBS to each well.
 - Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for 2-NBDG).
- Data Analysis:
 - Subtract the background fluorescence (wells with no cells).

- Calculate the percentage of inhibition for each concentration of **Enavogliiflozin** using the following formula: % Inhibition = $100 \times (1 - (\text{Fluorescencecompound} - \text{Fluorescencemin}) / (\text{Fluorescencemax} - \text{Fluorescencemin}))$
 - Fluorescencecompound: Fluorescence in the presence of **Enavogliiflozin**.
 - Fluorescencemin: Fluorescence of the positive control (maximum inhibition).
 - Fluorescencemax: Fluorescence of the negative control (no inhibition).
- Plot the % inhibition against the log concentration of **Enavogliiflozin** and fit the data to a four-parameter logistic equation to determine the IC50 value.
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